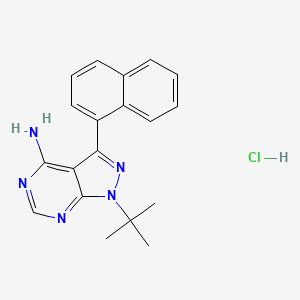

1-Naphthyl PP1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5.ClH/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14;/h4-11H,1-3H3,(H2,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRSYUALPIALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Role of Src Family Kinases: A Technical Guide to 1-Naphthyl PP1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Their dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of 1-Naphthyl PP1 (1-NA-PP1) hydrochloride, a potent and selective inhibitor of Src family kinases, as a tool for elucidating the intricate signaling networks governed by these enzymes.

1-Naphthyl PP1 Hydrochloride: Mechanism of Action and Specificity

This compound is a pyrazolopyrimidine derivative that acts as an ATP-competitive inhibitor of Src family kinases.[1][2] Its selectivity stems from the ability of its naphthyl group to bind to a hydrophobic pocket in the kinase domain, a feature that is not well-conserved across all kinases.[3] This allows for preferential inhibition of Src family members over other kinase families.

The inhibitory potency of 1-NA-PP1 has been quantified against several kinases, with IC50 values demonstrating its selectivity for Src family members like v-Src and c-Fyn.[1][2][4] Notably, 1-NA-PP1 exhibits significantly higher potency against engineered "analog-sensitive" (AS) mutant kinases, where a bulky "gatekeeper" residue in the ATP-binding pocket is replaced with a smaller amino acid.[2] This chemical-genetic approach allows for highly specific inhibition of a target kinase in a cellular or organismal context.

Quantitative Data Summary

The following tables summarize the inhibitory activity of 1-Naphthyl PP1 against a panel of wild-type and analog-sensitive kinases.

| Wild-Type Kinase | IC50 (µM) | Reference(s) |

| v-Src | 1.0 | [1][2][4] |

| c-Fyn | 0.6 | [1][2][4] |

| c-Abl | 0.6 | [1][2][4] |

| CDK2 | 18 | [1][2][4] |

| CAMK II | 22 | [1][2][4] |

| Analog-Sensitive (AS) Mutant Kinase | Wild-Type Kinase | IC50 (AS Mutant) (nM) | IC50 (Wild-Type) (nM) | Reference(s) |

| I338G v-Src | v-Src | 1.5 | 1000 | [2] |

Src Family Kinase Signaling Pathways

Src family kinases are central nodes in a complex web of signaling pathways that are initiated by a diverse array of upstream signals, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation, SFKs phosphorylate a multitude of downstream substrates, thereby modulating their activity and triggering a cascade of cellular responses.

Key downstream signaling pathways regulated by Src family kinases include:

-

Ras-MAPK Pathway: Src can activate the Ras-Raf-MEK-ERK cascade, which is crucial for cell proliferation and differentiation.

-

PI3K-Akt Pathway: Activation of the PI3K-Akt pathway by Src promotes cell survival and growth.

-

STAT3 Pathway: Src-mediated phosphorylation and activation of STAT3 transcription factors play a critical role in cell proliferation and survival.

-

FAK Signaling: Src forms a key signaling complex with Focal Adhesion Kinase (FAK) to regulate cell adhesion, migration, and invasion.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the central role of Src family kinases in cellular signaling.

Caption: Upstream activators of Src family kinases.

References

An In-depth Technical Guide to 1-Naphthyl PP1 Hydrochloride: Structure, Properties, and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Naphthyl PP1 hydrochloride, a potent and selective inhibitor of Src family kinases and other protein kinases. This document details its chemical structure, physicochemical properties, mechanism of action, and its effects on key signaling pathways. Furthermore, it offers detailed experimental protocols for researchers investigating its biological activities.

Chemical Structure and Physicochemical Properties

This compound, systematically named 1-tert-butyl-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, is a synthetic compound belonging to the pyrazolopyrimidine class of kinase inhibitors. Its structure features a pyrazolopyrimidine core, a bulky tert-butyl group, and a naphthyl moiety, which contribute to its selective binding to the ATP-binding pocket of specific kinases.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Systematic Name | 1-tert-butyl-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |

| Synonyms | 1-NA-PP1 HCl, 1-Naphthyl PP1 HCl |

| Molecular Formula | C₁₉H₂₀ClN₅ |

| Molecular Weight | 353.85 g/mol |

| CAS Number | 956025-47-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term storage. |

Mechanism of Action and Kinase Selectivity

This compound functions as an ATP-competitive inhibitor. It selectively targets the ATP-binding site of certain protein kinases, thereby preventing the phosphorylation of their downstream substrates and inhibiting their catalytic activity. Its selectivity is attributed to the chemical structure that fits into a hydrophobic pocket adjacent to the ATP-binding site, a feature that is not conserved across all kinases.

The primary targets of 1-Naphthyl PP1 are members of the Src family of non-receptor tyrosine kinases. It also exhibits inhibitory activity against other kinases, including the serine/threonine kinase, Protein Kinase D (PKD). The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: In Vitro Kinase Inhibitory Activity of 1-Naphthyl PP1

| Kinase Target | IC₅₀ (μM) |

| v-Src | 1.0[1][2][3] |

| c-Fyn | 0.6[1][2][3] |

| c-Abl | 0.6[1][2][3] |

| CDK2 | 18[1][2][3] |

| CAMK II | 22[1][2][3] |

| PKD1 | 0.155[2] |

| PKD2 | 0.133[2] |

| PKD3 | 0.109[2] |

Signaling Pathways

This compound modulates cellular signaling pathways primarily by inhibiting Src family kinases and Protein Kinase D.

Src Family Kinase Signaling Pathway

Src family kinases are key regulators of numerous cellular processes, including cell proliferation, survival, migration, and angiogenesis.[4] Their activation by various upstream signals, such as growth factor receptors and integrins, initiates a cascade of downstream signaling events. Inhibition of Src kinases by 1-Naphthyl PP1 can disrupt these pathways, leading to anti-proliferative and anti-migratory effects.

Caption: Inhibition of Src Family Kinase Signaling by 1-Naphthyl PP1.

Protein Kinase D (PKD) Signaling Pathway

Protein Kinase D is involved in diverse cellular functions, including cell proliferation, survival, and membrane trafficking.[5][6] It is activated downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC).[7][5] 1-Naphthyl PP1 can effectively block PKD signaling, impacting these cellular processes.

Caption: Inhibition of Protein Kinase D Signaling by 1-Naphthyl PP1.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological effects of this compound.

In Vitro Kinase Assay

This protocol describes a general method to determine the IC₅₀ of 1-Naphthyl PP1 against a specific kinase.

Caption: General workflow for an in vitro kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a serial dilution of 1-Naphthyl PP1 in kinase assay buffer to achieve the desired final concentrations.

-

Prepare solutions of the recombinant kinase, its specific substrate, and ATP in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the kinase solution.

-

Add the diluted 1-Naphthyl PP1 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Signal Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the kinase activity using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining or a fluorescence-based assay that measures the phosphorylated substrate.

-

-

Data Analysis:

-

Subtract the background signal (no kinase control) from all measurements.

-

Normalize the data to the vehicle control (DMSO).

-

Plot the percentage of kinase inhibition against the logarithm of the 1-Naphthyl PP1 concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of 1-Naphthyl PP1 on the proliferation of cancer cells, such as the MDA-MB-231 breast cancer cell line.[8][9][10][11][12]

Methodology:

-

Cell Seeding:

-

Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.

-

Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of 1-Naphthyl PP1 or DMSO (vehicle control).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the concentration of 1-Naphthyl PP1 to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of 1-Naphthyl PP1 on the cell cycle distribution, specifically to detect G2/M arrest.[13][14][15][16][17]

Methodology:

-

Cell Treatment and Harvesting:

-

Seed cells in a 6-well plate and treat them with 1-Naphthyl PP1 at various concentrations for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

-

Cell Fixation:

-

Wash the cells with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash them with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of treated cells with that of the vehicle control to identify any cell cycle arrest.

-

Conclusion

This compound is a valuable research tool for investigating the roles of Src family kinases and Protein Kinase D in various cellular processes. Its selectivity and well-characterized mechanism of action make it a powerful inhibitor for dissecting specific signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this compound in their own experimental systems. As with any chemical inhibitor, it is crucial to carefully design experiments and interpret results in the context of its known kinase selectivity profile.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Naphthyl PP1 | Src | TargetMol [targetmol.com]

- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 10. mdpi.com [mdpi.com]

- 11. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PPI arrested cell cycle at G2/M phage and increased ROS levels. (A) NSCLC cells were incubated with 0−2.5 μmol·L−1 PPI for 24 h and cell cycle was determined by flow cytometry. (B) NCI-H1299 cells were treated with 0−3 μmol·L−1 PPI for 24 h and indicated gene levels were tested by qRT-PCR. (C) NCI-H1299 cells were cultured with 0−3 μmol·L−1 PPI for 24 h and CyclinD1 levels were detected by western blotting. NSCLC cells were treated by PPI, and (D) ROS levels and (E) mitochondrial membrane potential were monitored by flow cytometry. Data from three independent experiments are presented as mean ± SEM [cjnmcpu.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

1-Naphthyl PP1 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl PP1 (1-NA-PP1) hydrochloride is a pivotal tool in chemical genetics, enabling the specific and reversible inhibition of engineered protein kinases. This pyrazolo[3,4-d]pyrimidine analog was developed as part of the analog-sensitive kinase (AS-kinase) technology, which allows for the study of individual kinase functions within complex signaling networks. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of 1-NA-PP1 hydrochloride. It includes detailed experimental protocols, comprehensive quantitative data on its inhibitory activity, and visual representations of the key signaling pathways it modulates.

Discovery and Development

The discovery of 1-NA-PP1 is intrinsically linked to the development of analog-sensitive kinase technology by the laboratory of Dr. Kevan Shokat. This chemical genetic approach addresses the challenge of designing highly specific kinase inhibitors, a task complicated by the conserved nature of the ATP-binding pocket across the kinome.

The core principle of AS-kinase technology is the engineering of a protein kinase to create a unique binding pocket that is not present in wild-type kinases. This is achieved by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine. This modification creates a sterically accessible pocket that can accommodate bulky analogs of ATP or ATP-competitive inhibitors.

1-NA-PP1 was designed as a derivative of the Src family kinase inhibitor PP1. The addition of a bulky 1-naphthyl group to the pyrazolo[3,4-d]pyrimidine scaffold results in a molecule that is too large to bind effectively to the ATP-binding pocket of most wild-type kinases. However, it can potently and specifically inhibit engineered AS-kinases. This allows researchers to control the activity of a single kinase in a cellular or organismal context with high temporal resolution.

Synthesis of 1-Naphthyl PP1 Hydrochloride

The synthesis of 1-NA-PP1 hydrochloride is a multi-step process that begins with the construction of the substituted pyrazole core, followed by the formation of the pyrimidine ring, and finally, conversion to the hydrochloride salt. The following protocol is adapted from established methods for the synthesis of related pyrazolo[3,4-d]pyrimidine compounds.

Experimental Protocol: Synthesis of 1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1-NA-PP1)

Step 1: Synthesis of 3-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

-

To a solution of tert-butylhydrazine hydrochloride in ethanol, add an equimolar amount of a suitable base (e.g., sodium ethoxide) and stir at room temperature.

-

Add ethoxymethylenemalononitrile to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield 3-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

Prepare a solution of 3-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add 1-naphthaleneacetonitrile and a strong base (e.g., sodium hydride) to the solution.

-

Heat the reaction mixture and stir for several hours.

-

Monitor the cyclization reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1-NA-PP1 free base by column chromatography.

Experimental Protocol: Conversion to this compound

-

Dissolve the purified 1-NA-PP1 free base in a minimal amount of methanol.[1]

-

Add a solution of hydrochloric acid in methanol (e.g., 1.25 M) dropwise to the stirred solution of the free base.[1]

-

Continue stirring for a short period to ensure complete salt formation.

-

Concentrate the solution under reduced pressure to yield this compound as a crystalline solid.[1] The hydrochloride salt exhibits improved stability and solubility in polar solvents.[1]

Mechanism of Action

1-NA-PP1 hydrochloride is an ATP-competitive inhibitor. Its specificity for analog-sensitive kinases stems from the steric complementarity between the bulky 1-naphthyl group of the inhibitor and the enlarged ATP-binding pocket of the engineered kinase.

In wild-type kinases, the bulky gatekeeper residue prevents 1-NA-PP1 from accessing the hydrophobic pocket of the ATP-binding site. In contrast, the smaller gatekeeper in AS-kinases creates space for the 1-naphthyl group, allowing for high-affinity binding and potent inhibition.

Quantitative Inhibitory Activity

The inhibitory potency of 1-NA-PP1 and its hydrochloride salt has been determined against a variety of wild-type and analog-sensitive kinases. The half-maximal inhibitory concentration (IC50) values demonstrate the remarkable selectivity of this compound for its engineered targets.

Table 1: IC50 Values of 1-Naphthyl PP1 against Wild-Type (WT) and Analog-Sensitive (AS) Kinases

| Kinase | Wild-Type IC50 | Analog-Sensitive Mutant | Analog-Sensitive IC50 |

| v-Src | 1.0 µM[2][3][4] | v-Src-as1 (I338G) | 1.5 nM[5][6] |

| c-Fyn | 0.6 µM[2][3][4] | c-Fyn-as1 | 1.5 nM[5][6] |

| c-Abl | 0.6 µM[2][3][4] | c-Abl-as2 | 7.0 nM[5][6] |

| CDK2 | 18 µM[2][3][4] | Cdk2-as1 | 15 nM[5][6] |

| CAMKII | 22 µM[2][3][4] | - | - |

| PKD1 | 154.6 nM[7][8] | - | - |

| PKD2 | 133.4 nM[7][8] | - | - |

| PKD3 | 109.4 nM[7][8] | - | - |

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the IC50 values of 1-NA-PP1 against a target kinase.

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT).

-

Inhibitor Addition: Add varying concentrations of 1-NA-PP1 hydrochloride (typically in DMSO, with the final DMSO concentration kept below 1%) to the reaction mixtures. Include a control with no inhibitor.

-

Initiation of Reaction: Start the kinase reaction by adding ATP, typically including a radiolabeled ATP (e.g., [γ-32P]ATP), to a final concentration that is at or below the Km for the specific kinase.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as a high concentration of EDTA or phosphoric acid.

-

Quantification of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper followed by washing, or by using solid-phase extraction methods.

-

Data Analysis: Measure the amount of incorporated radiolabel using a scintillation counter or phosphorimager. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Targeted Signaling Pathways

1-NA-PP1 has been instrumental in dissecting the roles of several key signaling pathways. By inhibiting specific AS-kinases, researchers can elucidate their downstream effects on cellular processes.

Src Family Kinase (SFK) Signaling

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, differentiation, survival, and migration. 1-NA-PP1, when used with AS-SFKs, can help to unravel the specific contributions of individual family members to these processes.

c-Abl Signaling

c-Abl is a non-receptor tyrosine kinase involved in cell cycle regulation, DNA damage response, and cytoskeletal dynamics. Dysregulation of c-Abl is a hallmark of chronic myeloid leukemia (CML). The use of 1-NA-PP1 with AS-c-Abl has provided insights into its normal cellular functions.

Protein Kinase D (PKD) Signaling

Protein Kinase D is a family of serine/threonine kinases that act as key regulators of various cellular processes, including cell proliferation, survival, and invasion. 1-NA-PP1 has been identified as a potent pan-PKD inhibitor, making it a valuable tool for studying PKD function, even in the absence of an analog-sensitive mutation.

Conclusion

This compound remains a cornerstone of chemical genetics and a powerful tool for kinase research. Its rational design, based on the structure of the kinase ATP-binding pocket, exemplifies the potential of combining chemistry and genetics to create highly specific molecular probes. The ability to reversibly inhibit a single engineered kinase within a cell has provided and will continue to provide invaluable insights into the complex signaling networks that govern cellular function in both health and disease. This technical guide serves as a comprehensive resource for researchers utilizing or looking to utilize this important chemical tool.

References

- 1. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

1-Naphthyl PP1 Hydrochloride: A Technical Overview of Target Kinases and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase inhibition profile of 1-Naphthyl PP1 hydrochloride (1-NA-PP1), a potent and selective inhibitor of several kinase families. This document details its primary targets, their corresponding IC50 values, the experimental methodologies used for these determinations, and the signaling pathways in which these kinases operate.

Introduction

1-Naphthyl PP1 is a pyrazolopyrimidine-based ATP-competitive inhibitor. It is widely utilized in chemical genetics to probe the function of specific kinases, particularly engineered kinases containing a "gatekeeper" mutation that sensitizes them to inhibition by 1-NA-PP1 and its analogs. However, it also demonstrates inhibitory activity against a range of wild-type kinases, most notably members of the Src family and Protein Kinase D (PKD) family.

Quantitative Inhibition Data

The inhibitory activity of 1-Naphthyl PP1 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the reported IC50 values for various kinases.

Table 1: IC50 Values for Primary Kinase Targets of 1-Naphthyl PP1

| Kinase Family | Target Kinase | IC50 Value |

| Src Family | c-Fyn | 0.6 µM[1][2][3][4][5][6][7] |

| v-Src | 1.0 µM[1][2][3][4][5][6][7] | |

| Abl Kinase | c-Abl | 0.6 µM[1][2][3][4][5][6][7] |

| PKD Family | PKD1 | 154.6 nM[1][2] |

| PKD2 | 133.4 nM[1][2] | |

| PKD3 | 109.4 nM[1][2] | |

| Other Kinases | CDK2 | 18 µM[1][2][3][4][5][7] |

| CAMK II | 22 µM[1][2][3][4][5][7] |

Table 2: Inhibition of Wild-Type vs. Analog-Sensitive Mutant Kinase

| Kinase | IC50 Value |

| v-Src (Wild-Type) | 1000 nM (1.0 µM)[8] |

| v-Src-as1 (I338G mutant) | 1.5 nM[8][9] |

Experimental Protocols: Determination of IC50 Values

The determination of kinase inhibitor IC50 values is a critical step in drug discovery and chemical biology research. Various biochemical assays are employed for this purpose, each with its own advantages and limitations. Below is a generalized protocol for a typical in vitro kinase assay used to determine IC50 values.

Objective: To measure the concentration-dependent inhibition of a specific kinase by 1-Naphthyl PP1 and to calculate the IC50 value.

Materials:

-

Purified, active kinase

-

Specific peptide or protein substrate for the kinase

-

This compound stock solution (typically in DMSO)

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for other formats)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Microplates (e.g., 96-well or 384-well)

-

Detection reagents (specific to the assay format)

-

Plate reader or scintillation counter

Generalized Kinase Inhibition Assay Protocol:

-

Compound Dilution: Prepare a serial dilution of 1-Naphthyl PP1 in the appropriate assay buffer. A typical starting point is a 10-point, 3-fold serial dilution. Include a DMSO-only control (representing 0% inhibition) and a no-enzyme control (for background).

-

Reaction Setup: In a microplate, add the kinase, its substrate, and the diluted 1-Naphthyl PP1 or DMSO control.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 determination.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction proceeds within the linear range.

-

Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection depends on the assay format:

-

Radiometric Assay: The transfer of ³²P from [γ-³²P]ATP to the substrate is measured. The reaction is stopped by spotting the mixture onto a phosphocellulose membrane, which is then washed to remove unincorporated ATP. The radioactivity on the membrane is quantified using a scintillation counter.

-

Fluorescence-Based Assays (e.g., TR-FRET, Fluorescence Polarization): These assays use modified substrates or antibodies to generate a fluorescent signal that changes upon substrate phosphorylation. The signal is read using a microplate reader.

-

Luminescence-Based Assays: These assays often measure the amount of ATP remaining after the kinase reaction. The less ATP consumed, the higher the inhibition.

-

ELISA-Based Assays: The phosphorylated substrate is captured on an antibody-coated plate and detected using a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.

-

-

Data Analysis:

-

Subtract the background signal (no-enzyme control) from all data points.

-

Normalize the data by setting the activity of the DMSO control to 100%.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.

-

Caption: Generalized workflow for determining kinase inhibitor IC50 values.

Signaling Pathways of Target Kinases

1-Naphthyl PP1's inhibitory profile allows it to modulate several critical cellular signaling pathways. Understanding these pathways is essential for interpreting the biological effects of the compound.

A. Src Family Kinase (SFK) Signaling

Src family kinases, including c-Src, c-Fyn, and Lck, are non-receptor tyrosine kinases that play pivotal roles in regulating cell proliferation, survival, migration, and angiogenesis. They are often activated by receptor tyrosine kinases (RTKs) and integrins.

Caption: Simplified Src Family Kinase (SFK) signaling pathway.

B. c-Abl Kinase Signaling

c-Abl is a non-receptor tyrosine kinase involved in processes such as cell cycle regulation, DNA damage response, and cytoskeletal remodeling. Dysregulation of c-Abl, most notably through the BCR-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML).

Caption: Overview of c-Abl signaling in cellular responses.

C. Protein Kinase D (PKD) Signaling

PKD is a family of serine/threonine kinases that act downstream of protein kinase C (PKC). They are involved in regulating cell proliferation, invasion, and membrane trafficking.

Caption: The canonical Protein Kinase D (PKD) activation pathway.

Conclusion

This compound is a valuable chemical tool for studying kinase biology. While it is a potent inhibitor of the Src, Abl, and PKD kinase families, researchers should be aware of its activity against other kinases, such as CDK2 and CAMK II, especially at higher concentrations. The provided data and protocols serve as a guide for the effective design and interpretation of experiments using this versatile inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. 1-Naphthyl PP1 | Src inhibitor | Probechem Biochemicals [probechem.com]

- 7. 1-Naphthyl PP1 | Src | TargetMol [targetmol.com]

- 8. Sapphire North America [sapphire-usa.com]

- 9. 1-Naphthyl PP1 | Src kinase inhibitor | Hello Bio [hellobio.com]

1-Naphthyl PP1 Hydrochloride: A Technical Guide for Chemical Genetic Analysis of Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 1-Naphthyl PP1 hydrochloride (1-NA-PP1), a potent and selective inhibitor, as a powerful tool in chemical genetics for the elucidation of kinase signaling pathways and drug target validation. By combining the specificity of genetic modification with the temporal control of a small molecule inhibitor, the 1-NA-PP1 system offers a robust platform for dissecting the complex roles of individual kinases in cellular processes and disease.

Introduction to Chemical Genetics and the 1-NA-PP1 System

Chemical genetics is a scientific discipline that utilizes small molecules to perturb protein function, thereby allowing for the conditional control of cellular processes. A key strategy within this field is the "analog-sensitive" (AS) kinase approach. This technique involves engineering a kinase of interest to be uniquely sensitive to a synthetic inhibitor that has minimal effect on wild-type kinases.

The 1-NA-PP1 system is a cornerstone of this approach. It relies on a pyrazolopyrimidine (PP) scaffold, with 1-NA-PP1 being a prominent analog. The selectivity of 1-NA-PP1 for an engineered kinase is achieved by modifying a single amino acid in the ATP-binding pocket of the target kinase, known as the "gatekeeper" residue. By mutating a bulky gatekeeper residue (such as threonine, methionine, or phenylalanine) to a smaller one (typically glycine or alanine), a hydrophobic pocket is created that can accommodate the bulky naphthyl group of 1-NA-PP1. This "bump-and-hole" strategy ensures that 1-NA-PP1 preferentially inhibits the mutated, analog-sensitive kinase (as-kinase) with high potency, while leaving the wild-type kinome largely unperturbed.[1]

Quantitative Data on 1-NA-PP1 Inhibition

The efficacy of 1-NA-PP1 as a chemical genetics tool is underscored by its differential inhibitory activity against wild-type and analog-sensitive kinases. The following tables summarize key quantitative data, including IC50 values, for various kinases.

| Wild-Type Kinase | IC50 (µM) |

| v-Src | 1.0 |

| c-Fyn | 0.6 |

| c-Abl | 0.6 |

| CDK2 | 18 |

| CAMKII | 22 |

Table 1: Inhibitory activity (IC50) of 1-NA-PP1 against a panel of wild-type kinases.[2][3]

| Analog-Sensitive (AS) Kinase | Gatekeeper Mutation | IC50 (nM) |

| v-Src-as1 | I338G | 1.5 |

| c-Fyn-as1 | T339G | 1.5 |

| c-Abl-as2 | T315A | 7.0 |

| Cdk2-as1 | F80G | 15 |

Table 2: Enhanced inhibitory potency (IC50) of 1-NA-PP1 against various analog-sensitive kinases.[4][5]

| Protein Kinase D (PKD) Isoform | IC50 (nM) |

| PKD1 | 154.6 |

| PKD2 | 133.4 |

| PKD3 | 109.4 |

Table 3: Inhibitory activity (IC50) of 1-NA-PP1 against wild-type Protein Kinase D isoforms.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing 1-NA-PP1 as a chemical genetics tool.

In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of 1-NA-PP1 against a purified wild-type or analog-sensitive kinase.

Materials:

-

Purified recombinant wild-type and analog-sensitive kinase

-

Kinase-specific substrate (peptide or protein)

-

1-NA-PP1 hydrochloride

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via other methods)

-

96-well assay plates

-

Phosphorylation detection system (e.g., phosphocellulose paper and scintillation counter for radiolabeled assays, or phospho-specific antibodies for ELISA-based methods)

Procedure:

-

Prepare Kinase Reactions: In a 96-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, the purified kinase (wild-type or as-kinase), and its specific substrate.

-

Inhibitor Addition: Add varying concentrations of 1-NA-PP1 to the appropriate wells. Include a DMSO vehicle control. Recommended starting concentrations for as-kinases are in the low nanomolar range, while for wild-type kinases, micromolar concentrations can be used to determine selectivity.

-

Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Detect Phosphorylation:

-

Radiolabeled Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radiolabeled Assay (e.g., ELISA): Stop the reaction with an EDTA-containing buffer. Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each 1-NA-PP1 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay

This protocol describes a general workflow for investigating the function of an analog-sensitive kinase in a cellular context using 1-NA-PP1.

Materials:

-

Mammalian cell line suitable for transfection

-

Expression vector encoding the analog-sensitive kinase of interest

-

Transfection reagent

-

Cell culture medium and supplements

-

1-NA-PP1 hydrochloride

-

Lysis buffer

-

Antibodies for western blotting (e.g., anti-phospho-substrate, anti-total substrate, anti-epitope tag)

Procedure:

-

Cell Culture and Transfection: Culture the chosen cell line to the appropriate confluency. Transfect the cells with the expression vector for the analog-sensitive kinase using a suitable transfection reagent. As a control, transfect a separate group of cells with a vector encoding the wild-type kinase.

-

Inhibitor Treatment: After allowing for protein expression (typically 24-48 hours post-transfection), treat the cells with 1-NA-PP1 at the desired concentration (e.g., 1-10 µM). Include a DMSO vehicle control for both wild-type and as-kinase expressing cells. The optimal incubation time will depend on the specific signaling pathway being investigated and should be determined empirically.

-

Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Downstream Analysis (Western Blotting):

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known or putative substrate of the kinase.

-

Strip and re-probe the membrane with an antibody against the total substrate to normalize for protein loading.

-

An antibody against an epitope tag on the expressed kinase can be used to confirm equal expression levels of the wild-type and as-kinase.

-

-

Data Analysis: Quantify the band intensities to determine the effect of 1-NA-PP1 on substrate phosphorylation in cells expressing the as-kinase compared to the control groups.

In Vivo Administration in Mouse Models

This protocol provides a starting point for the in vivo application of 1-NA-PP1 in mouse models expressing an analog-sensitive kinase.

Materials:

-

Mice expressing the analog-sensitive kinase of interest

-

1-NA-PP1 hydrochloride

-

Vehicle for injection (e.g., a solution of 5% DMSO and 10% Tween-80 in saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Preparation of 1-NA-PP1 Solution: Prepare a stock solution of 1-NA-PP1 in DMSO. For administration, dilute the stock solution in the vehicle to the final desired concentration. A previously reported effective dose is 30 mg/kg.[3] The final injection volume should be appropriate for the size of the mouse (e.g., 10 µl/g body weight).

-

Administration: Administer the 1-NA-PP1 solution or vehicle control to the mice via intraperitoneal injection.

-

Pharmacokinetic and Pharmacodynamic Analysis:

-

Pharmacokinetics: At various time points after injection, collect blood and tissue samples (e.g., brain) to determine the concentration and half-life of 1-NA-PP1 using methods such as LC-MS/MS.

-

Pharmacodynamics: At the desired time point post-injection, sacrifice the animals and collect tissues of interest. Prepare tissue lysates and analyze the phosphorylation status of the kinase's target proteins by western blotting, as described in the cell-based assay protocol.

-

-

Toxicity Monitoring: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways involving kinases targeted by 1-NA-PP1 and a typical experimental workflow for its use.

References

Methodological & Application

Application Notes and Protocols for 1-Naphthyl PP1 Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl PP1 hydrochloride is a potent and selective, ATP-competitive inhibitor of Src family kinases and Protein Kinase D (PKD).[1][2][3][4][5] It is a valuable tool for studying the roles of these kinases in various cellular processes, including proliferation, survival, migration, and cell cycle regulation.[1][2][4] This pyrazolopyrimidine compound has demonstrated anti-proliferative effects in cancer cell lines, notably prostate cancer, by inducing G2/M cell cycle arrest.[1][2][6] These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate its effects on cell viability, protein phosphorylation, and cell cycle progression.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of target kinases, thereby preventing the transfer of phosphate from ATP to their respective substrates. This inhibition disrupts the downstream signaling pathways controlled by these kinases. The primary targets are Src family kinases (e.g., v-Src, c-Fyn) and the PKD family (PKD1, PKD2, PKD3).[3][5]

Data Presentation

Inhibitory Activity of 1-Naphthyl PP1

| Target Kinase | IC50 Value | Reference |

| v-Src | 1.0 µM | [1][5] |

| c-Fyn | 0.6 µM | [1][5] |

| c-Abl | 0.6 µM | [5] |

| CDK2 | 18 µM | [1][5] |

| CAMKII | 22 µM | [1][5] |

| PKD1 | 154.6 nM | [3][5] |

| PKD2 | 133.4 nM | [3][5] |

| PKD3 | 109.4 nM | [3][5] |

Cellular Effects of 1-Naphthyl PP1 on Prostate Cancer Cells

| Cell Line | Assay | Concentration & Time | Observed Effect | Reference |

| PC3 | Cell Proliferation | 0-100 µM, 72 h | Inhibition of proliferation and survival | [3] |

| PC3 | Cell Cycle Analysis | 10 µM, 48 h | G2/M phase arrest | [3] |

| LNCaP | PKD1 Autophosphorylation | 0-70 µM, 45 min | Inhibition of PMA-induced p-Ser⁹¹⁶-PKD1 (IC50 = 22.5 µM) | [3] |

Signaling Pathways

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4"]; Integrin [label="Integrin", fillcolor="#F1F3F4"]; GPCR [label="GPCR", fillcolor="#F1F3F4"]; Src [label="Src", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05"]; Ras [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#FBBC05"]; PI3K [label="PI3K/Akt\nPathway", fillcolor="#FBBC05"]; STAT3 [label="STAT3", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Naphthyl_PP1 [label="1-Naphthyl PP1\nHydrochloride", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> Src; Integrin -> Src; GPCR -> Src; Src -> FAK; Src -> Ras; Src -> PI3K; Src -> STAT3; FAK -> Migration; Ras -> Proliferation; PI3K -> Survival; STAT3 -> Proliferation; Naphthyl_PP1 -> Src [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } . Caption: Inhibition of the Src Signaling Pathway by this compound.

// Nodes GPCR_GF [label="GPCR / Growth Factor\nReceptor", fillcolor="#F1F3F4"]; PLC [label="PLC", fillcolor="#FBBC05"]; DAG [label="DAG", fillcolor="#FBBC05"]; PKC [label="PKC", fillcolor="#FBBC05"]; PKD [label="PKD", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nEffectors", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Naphthyl_PP1 [label="1-Naphthyl PP1\nHydrochloride", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GPCR_GF -> PLC; PLC -> DAG; DAG -> PKC; PKC -> PKD; PKD -> Downstream; Downstream -> Proliferation; Downstream -> Survival; Downstream -> Migration; Naphthyl_PP1 -> PKD [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } . Caption: Inhibition of the PKD Signaling Pathway by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.54 mg of the compound in 1 mL of sterile DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Experimental Workflow: Cell-Based Assays

// Nodes Start [label="Start: Seed Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (24h)\nAllow cells to attach"]; Treatment [label="Treat cells with\n1-Naphthyl PP1\n(or vehicle control)"]; Incubate2 [label="Incubate for\ndefined period\n(e.g., 24, 48, 72h)"]; Assay [label="Perform Assay", shape=diamond, fillcolor="#FBBC05"]; Viability [label="Cell Viability\n(MTT Assay)"]; Western [label="Western Blot\n(p-Src Analysis)"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)"]; End [label="Data Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Incubate1; Incubate1 -> Treatment; Treatment -> Incubate2; Incubate2 -> Assay; Assay -> Viability; Assay -> Western; Assay -> CellCycle; Viability -> End; Western -> End; CellCycle -> End; } . Caption: General workflow for cell-based assays using this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cancer cells, such as the LNCaP prostate cancer cell line.

Materials:

-

LNCaP cells (or other suitable cell line)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the LNCaP cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. A suggested concentration range to test is 0.1, 1, 5, 10, 25, and 50 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Protocol 2: Western Blot Analysis of Src Phosphorylation

This protocol is for detecting changes in the phosphorylation of Src kinase at Tyr416, an indicator of its activation, in cells treated with this compound.

Materials:

-

LNCaP or PC3 cells

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Src (Tyr416) and Rabbit anti-total Src

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with 10 µM this compound or vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysates on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and add Laemmli sample buffer. Boil for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of prostate cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

PC3 cells (or other suitable cell line)

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed PC3 cells in 6-well plates and allow them to attach and reach approximately 60-70% confluency.

-

Treat the cells with 10 µM this compound or vehicle control (DMSO) for 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization, including the floating cells in the medium.

-

Transfer the cell suspension to a falcon tube and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with 5 mL of cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet with 5 mL of PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

-

References

Application Notes and Protocols for In Vivo Studies of 1-Naphthyl PP1 Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl PP1 hydrochloride is a potent and selective inhibitor of Src family kinases and Protein Kinase D (PKD). Its ability to target these key signaling molecules makes it a valuable tool for in vivo studies in mice across various research areas, including oncology, immunology, and neuroscience. These application notes provide a comprehensive protocol for the use of this compound in mice, covering dosage, administration, and methods for assessing target engagement.

This compound is a cell-permeable compound that acts as an ATP-competitive inhibitor. It has shown efficacy in preclinical models, and its hydrochloride salt form offers improved solubility and stability for in vivo applications.

Target Profile and Mechanism of Action

This compound primarily targets the following kinases:

-

Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases, including Src, Fyn, and Lck, plays a crucial role in cell proliferation, differentiation, survival, and migration.

-

Protein Kinase D (PKD): A family of serine/threonine kinases involved in various cellular processes, including cell growth, survival, and vesicle trafficking.

By inhibiting these kinases, this compound can modulate downstream signaling pathways, making it a subject of interest for investigating the therapeutic potential of dual Src/PKD inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity (IC₅₀)

| Target Kinase | IC₅₀ (µM) |

| v-Src | 1.0 |

| c-Fyn | 0.6 |

| c-Abl | 0.6 |

| CDK2 | 18 |

| CAMKII | 22 |

Table 2: In Vivo Study Parameters

| Parameter | Recommendation |

| Animal Model | Wild-type or genetically modified mice (e.g., tumor xenograft models) |

| Dosage | 30 mg/kg (based on a study in AS-PKCε mice; dose-response studies are recommended for new models)[1] |

| Administration Route | Intraperitoneal (i.p.) injection |

| Vehicle Formulation | Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOption 2: 10% DMSO, 90% Corn oil (for longer-term studies) |

| Dosing Frequency | Dependent on study design and pharmacokinetic profile (e.g., once daily) |

| Study Duration | Dependent on the experimental endpoint (e.g., 21-28 days for tumor growth studies) |

Experimental Protocols

1. Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a 100 µL injection volume for a 20g mouse at a dosage of 30 mg/kg.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Calculate the required amount of this compound. For a 30 mg/kg dose in a 20g mouse, the required amount is 0.6 mg per mouse.

-

Prepare a stock solution in DMSO. Dissolve the calculated amount of this compound in DMSO to create a concentrated stock solution. For example, dissolve 6 mg of the compound in 100 µL of DMSO to get a 60 mg/mL stock.

-

Prepare the final injection solution. In a sterile microcentrifuge tube, add the components in the following order, vortexing after each addition:

-

10 µL of the 60 mg/mL this compound stock in DMSO.

-

40 µL of PEG300.

-

5 µL of Tween-80.

-

45 µL of sterile saline.

-

-

Ensure complete dissolution. Vortex the final solution thoroughly to ensure it is a clear, homogenous solution before administration.

-

Administer to the mouse. Inject 100 µL of the final formulation intraperitoneally.

2. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Prepared this compound formulation

-

Vehicle control formulation (without the active compound)

Procedure:

-

Tumor cell implantation. Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization. Randomize mice into treatment and control groups (n=8-10 mice per group).

-

Treatment initiation. Begin daily intraperitoneal injections of either the this compound formulation or the vehicle control.

-

Tumor measurement. Measure tumor volume with calipers every 2-3 days.

-

Body weight monitoring. Monitor the body weight of the mice as an indicator of general health and toxicity.

-

Study endpoint. At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and other relevant tissues for further analysis.

3. Assessment of Target Engagement

To confirm that this compound is inhibiting its intended targets in vivo, the following methods can be employed.

a) Western Blot Analysis of Phosphorylated Proteins:

-

Tissue collection. Collect tumor and/or other relevant tissues at the end of the study.

-

Protein extraction. Lyse the tissues to extract total protein.

-

Western blotting. Perform western blot analysis using antibodies specific for the phosphorylated forms of Src (e.g., p-Src Tyr416) and downstream targets such as FAK and Paxillin. For PKD, assess the phosphorylation status of its substrates.

-

Quantification. Quantify the band intensities to determine the extent of target inhibition in the treated group compared to the control group.

b) Immunohistochemistry (IHC):

-

Tissue processing. Fix the collected tissues in formalin and embed in paraffin.

-

IHC staining. Perform IHC using antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3 or TUNEL staining).

-

Image analysis. Quantify the staining to assess the effect of the treatment on tumor cell proliferation and apoptosis.

Visualizations

Caption: Signaling pathways inhibited by this compound.

Caption: Experimental workflow for an in vivo efficacy study.

References

Application Notes: 1-Naphthyl PP1 Hydrochloride in Cancer Research

Introduction

1-Naphthyl PP1 (1-NA-PP1) hydrochloride is a potent and selective, cell-permeable inhibitor of Src family kinases and Protein Kinase D (PKD).[1][2] Structurally, it is a pyrazolopyrimidine-based compound, identified formally as 1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride.[1] Due to its ability to target key signaling molecules involved in cell growth, differentiation, survival, and invasion, 1-NA-PP1 has become a valuable chemical probe in cancer research, particularly for studying signaling pathways and validating potential therapeutic targets.[1][3]

Mechanism of Action

1-NA-PP1 hydrochloride exerts its biological effects by competing with ATP for the binding site in the catalytic domain of specific kinases.[4] The binding of 1-NA-PP1 to the active site prevents the phosphorylation and subsequent activation of its target kinases.[1] This inhibitory action disrupts downstream signaling cascades that are often hyperactivated in cancer, leading to reduced cell proliferation, cell cycle arrest, and decreased tumor cell invasion.[1][3] The primary targets are members of the Src family of tyrosine kinases (e.g., v-Src, c-Fyn) and the PKD family of serine/threonine kinases.[1][5]

Applications in Cancer Research

-

Inhibition of Cancer Cell Growth: 1-NA-PP1 has been shown to effectively inhibit the proliferation of various cancer cell lines.[1] For instance, in prostate cancer cells, it potently blocks cell proliferation by inducing a G2/M phase cell cycle arrest.[1][3][6]

-

Suppression of Tumor Invasion: The compound has demonstrated the ability to inhibit tumor cell invasion, a critical step in cancer metastasis.[1][3] Studies have shown that this anti-invasive activity is mediated through the inhibition of the PKD signaling pathway.[3]

-

Dissecting Kinase-Specific Signaling Pathways: 1-NA-PP1 is a key tool in chemical genetics. It shows significantly increased potency for engineered kinases that possess a "gatekeeper" mutation in their active site.[3][4] This "analog-sensitive" kinase technology allows researchers to selectively inhibit a single mutated kinase within a cell, thereby enabling precise dissection of its specific functions and signaling pathways.[3][7]

-

Prostate Cancer Research: A significant body of research on 1-NA-PP1 has focused on prostate cancer. In LNCaP prostate cancer cells, it specifically reduces PKD1 activity.[1] Its ability to arrest growth and inhibit invasion in these models highlights its potential for developing targeted therapies.[3]

Data Presentation

Table 1: Physicochemical Properties of 1-Naphthyl PP1 Hydrochloride

| Property | Value | Reference |

| Systematic Name | 1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride | [1] |

| CAS Number | 956025-47-1 | [1] |

| Molecular Formula | C₁₉H₂₀ClN₅ | [1] |

| Molecular Weight | 353.85 g/mol | [1] |

| Solubility | ≥73 mg/mL in DMSO (may require heating) | [1] |

| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1][8] |

Table 2: In Vitro Inhibitory Activity (IC₅₀) of 1-Naphthyl PP1

| Target Kinase | IC₅₀ Value | Reference |

| c-Fyn | 0.6 µM | [1][5][6][8][9][10][11] |

| c-Abl | 0.6 µM | [5][6][8][9][10][11] |

| v-Src | 1.0 µM | [1][5][6][8][9][10][11] |

| CDK2 | 18 µM | [1][5][6][8][9][11] |

| CAMK II | 22 µM | [1][5][6][8][9][11] |

| PKD1 | 154.6 nM | [2][5] |

| PKD2 | 133.4 nM | [2][5] |

| PKD3 | 109.4 nM | [2][5] |

Visualizations

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. labshake.com [labshake.com]

- 7. Sapphire North America [sapphire-usa.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. 1-Naphthyl PP1 | Src | TargetMol [targetmol.com]

- 11. adooq.com [adooq.com]

Application Notes and Protocols: Preparation of 1-Naphthyl PP1 Hydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of 1-Naphthyl PP1 hydrochloride. 1-Naphthyl PP1 is a selective, cell-permeable inhibitor of Src family kinases and Protein Kinase D (PKD), making it a valuable tool in signal transduction research and cancer drug development.[1][2]

Chemical and Physical Properties

This compound is the salt form of 1-Naphthyl PP1, which enhances its stability and solubility in polar solvents like DMSO.[3] The hydrochloride salt is formed by the protonation of the amino group at the 4-position of the pyrazolopyrimidine core.[3]

| Property | Value | Reference |

| Synonyms | 1-NA-PP 1 hydrochloride | [4] |

| Molecular Formula | C₁₉H₂₀ClN₅ | [3][5] |

| Molecular Weight | 353.85 g/mol | [3][5] |

| CAS Number | 956025-47-1 | [3] |

| Appearance | Crystalline solid | [6] |

| Solubility (in DMSO) | ≥9 mg/mL (≥25 mM) | [3][7] |

| Purity | ≥98% | [8] |

Mechanism of Action and Biological Activity

This compound is a potent ATP-competitive inhibitor that targets the active site of specific protein kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.[3] It is particularly noted for its high selectivity for Src family kinases and has been instrumental in studying cellular processes regulated by these enzymes, such as cell proliferation, survival, and differentiation.[3] It also potently inhibits all isoforms of Protein Kinase D (PKD).[7]

| Target Kinase | IC₅₀ Value | Reference |

| c-Fyn | 0.6 µM | [4][9] |

| c-Abl | 0.6 µM | [4][9] |

| v-Src | 1.0 µM | [4][9] |

| CDK2 | 18 µM | [4][9] |

| CAMK II | 22 µM | [4][9] |

| PKD1 | 154.6 nM | [7] |

| PKD2 | 133.4 nM | [7] |

| PKD3 | 109.4 nM | [7] |

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

3.1. Materials

-

This compound powder (CAS: 956025-47-1)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or cryovials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

3.2. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

3.3. Calculation for 10 mM Stock Solution

To prepare a desired volume of a 10 mM stock solution, use the following formula, derived from the relationship: Mass = Concentration × Volume × Molecular Weight.

Mass (mg) = 10 mmol/L × Volume (L) × 353.85 g/mol

-

To prepare 1 mL (0.001 L): Mass = 10 × 0.001 × 353.85 = 3.54 mg

-

To prepare 5 mL (0.005 L): Mass = 10 × 0.005 × 353.85 = 17.7 mg

3.4. Step-by-Step Procedure

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: In a chemical fume hood, carefully weigh the calculated amount of the powder (e.g., 3.54 mg for a 1 mL stock).

-

Solubilization: Add the weighed powder to a sterile microcentrifuge tube or cryovial. Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 3.54 mg) to the tube.

-

Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. For complete dissolution, brief sonication or gentle warming to 37°C may be necessary.[3] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[1][4]

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

| Storage Condition | Shelf Life | Reference |

| -20°C | 1 month | [3][4] |

| -80°C | 6 months | [3][4] |

Important: Always use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[7] Before use, thaw an aliquot at room temperature and ensure the solution is clear and free of precipitate.

Visualized Data and Workflows

Inhibitory Action on Src Signaling Pathway

The following diagram illustrates how this compound intervenes in a simplified Src kinase signaling cascade. By blocking the ATP-binding site of Src, it prevents the phosphorylation of downstream substrates, thereby inhibiting signal propagation.

Caption: Inhibition of the Src signaling pathway by this compound.

Experimental Workflow for Stock Solution Preparation

This workflow provides a visual guide to the protocol outlined in Section 3.

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Naphthyl PP1 | Src kinase inhibitor | Hello Bio [hellobio.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocompare.com [biocompare.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. 1-Naphthyl PP1 (3063) by Tocris, Part of Bio-Techne [bio-techne.com]

- 9. selleckchem.com [selleckchem.com]

- 10. 1-Naphthyl PP1 | Src | TargetMol [targetmol.com]

Application Notes and Protocols for Cell-Permeable 1-Naphthyl PP1 Hydrochloride in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl PP1 (1-NA-PP1) hydrochloride is a cell-permeable and reversible inhibitor of Src family tyrosine kinases.[1][2] Its utility is significantly enhanced in the field of chemical genetics, where it selectively inhibits engineered kinases, known as analog-sensitive (as) kinases.[1][3][4] This approach, often termed the "bump-and-hole" strategy, allows for the highly specific and temporal control of kinase activity within living cells, making 1-NA-PP1 an invaluable tool for live-cell imaging studies aimed at dissecting complex signaling pathways.[4][5]

These application notes provide a comprehensive overview of 1-NA-PP1, including its mechanism of action, key quantitative data, and detailed protocols for its application in live-cell imaging experiments.

Mechanism of Action: The "Bump-and-Hole" Approach

The specificity of 1-NA-PP1 in chemical genetics stems from a steric complementation strategy.[4] Most wild-type kinases possess a bulky "gatekeeper" residue in their ATP-binding pocket, which prevents bulky ATP analogs like 1-NA-PP1 from binding.[4] By mutating this gatekeeper residue to a smaller amino acid, such as glycine or alanine, a "hole" is created in the ATP-binding pocket of the kinase.[4] This engineered analog-sensitive (as) kinase can now accommodate the "bump" of the naphthyl group of 1-NA-PP1, leading to potent and specific inhibition.[4] This allows researchers to study the function of a single kinase within a cell with high precision.[1][5]

Quantitative Data: Inhibitory Potency of 1-NA-PP1

The inhibitory concentration (IC50) of 1-NA-PP1 varies significantly between wild-type and their analog-sensitive counterparts. This differential sensitivity is fundamental to its utility in chemical genetics.

| Kinase Target | IC50 (nM) | Cell-Based Assay Information |

| Analog-Sensitive (as) Kinases | ||

| v-Src-as1 | 1.5[1][3] | - |

| c-Fyn-as1 | 1.5[1][3] | - |

| c-Abl-as2 | 7.0[1][3] | - |

| Cdk2-as1 | 15[1][3] | - |

| Wild-Type Kinases | ||

| v-Src | 1,000[3][6][7] | - |

| c-Fyn | 600[6][7][8] | - |

| c-Abl | 600[6][7][8] | - |

| CDK2 | 18,000[6][7][8] | - |

| CAMK II | 22,000[6][7][8] | - |

| PKD1 | 154.6[6][8] | IC50 of 22.5 µM for inhibition of autophosphorylation in LNCaP cells.[6] |

| PKD2 | 133.4[6][8] | - |

| PKD3 | 109.4[6][8] | - |

Experimental Protocols

Protocol 1: Preparation of 1-NA-PP1 Stock Solution

-

Reconstitution: 1-NA-PP1 hydrochloride is soluble in DMSO.[9] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in high-quality, anhydrous DMSO. For example, for a 10 mM stock solution of 1-NA-PP1 hydrochloride (MW: 353.85 g/mol ), dissolve 3.54 mg in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Live-Cell Imaging of Kinase Inhibition

This protocol provides a general framework for imaging the effects of 1-NA-PP1 on a cellular process regulated by an analog-sensitive kinase.

Materials:

-

Cells expressing the analog-sensitive kinase of interest and a fluorescent reporter for the downstream signaling event.

-

Glass-bottom imaging dishes or chamber slides.

-

Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and HEPES).

-

1-NA-PP1 hydrochloride stock solution (10 mM in DMSO).

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

Procedure:

-

Cell Seeding: Seed the cells on glass-bottom dishes at an appropriate density to allow for imaging of individual cells or small colonies. Allow cells to adhere and grow for 24-48 hours.

-

Experimental Setup:

-

On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.

-